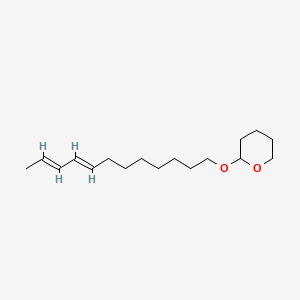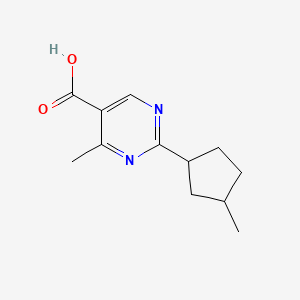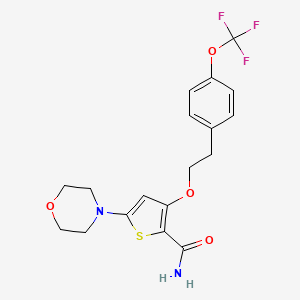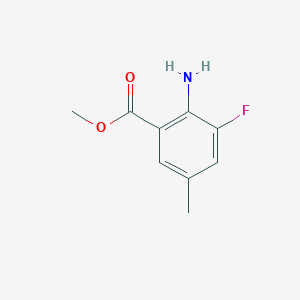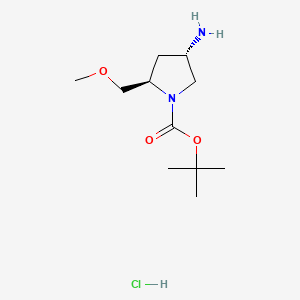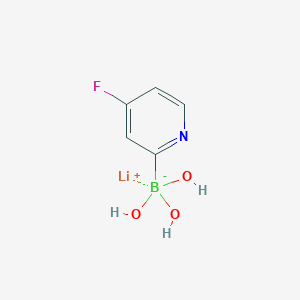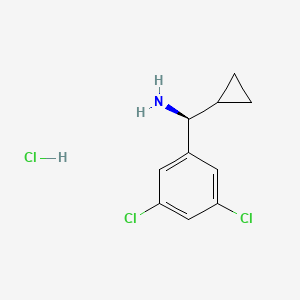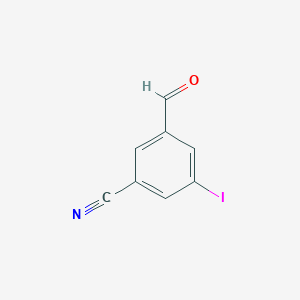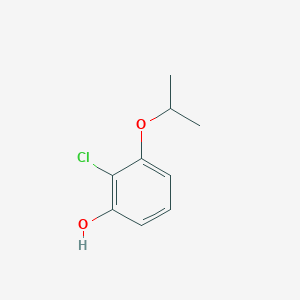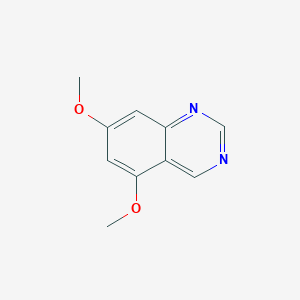
5,7-Dimethoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxyquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of methoxy groups at the 5 and 7 positions of the quinazoline ring enhances its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide under high-temperature conditions. This reaction leads to the formation of the quinazoline ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dimethoxyquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Dimethoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxyquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets kinases, enzymes that play a crucial role in cell signaling and regulation.
Pathways Involved: By inhibiting these kinases, this compound can disrupt various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4,6,7-Substituted Quinazoline Derivatives: These compounds also exhibit significant biological activities, particularly in cancer research.
2-Anilino 4-Amino Substituted Quinazolines: Known for their antimalarial properties.
Uniqueness: 5,7-Dimethoxyquinazoline stands out due to the presence of methoxy groups at the 5 and 7 positions, which enhance its chemical stability and biological activity. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H10N2O2/c1-13-7-3-9-8(5-11-6-12-9)10(4-7)14-2/h3-6H,1-2H3 |
Clave InChI |
ZYVHGHYZLKEUII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=NC=C2C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


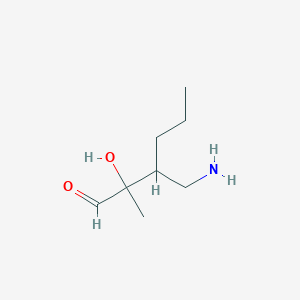
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)
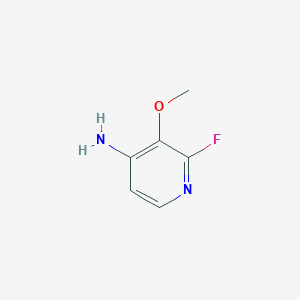
![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
